4-Cyanomethyl-4'-fluorobiphenyl
Overview
Description
4-Cyanomethyl-4’-fluorobiphenyl is a versatile chemical compound with the molecular formula C14H10FN and a molecular weight of 211.23 g/mol . It is commonly used in scientific research due to its unique structural properties, which make it suitable for studying molecular interactions and the synthesis of advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanomethyl-4’-fluorobiphenyl can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4-Cyanomethyl-4’-fluorobiphenyl may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Cyanomethyl-4’-fluorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of 4-carboxymethyl-4’-fluorobiphenyl.
Reduction: Formation of 4-aminomethyl-4’-fluorobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyanomethyl-4’-fluorobiphenyl has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and advanced materials.
Biology: Employed in the study of molecular interactions and biological pathways.
Medicine: Investigated for potential therapeutic applications and drug discovery.
Mechanism of Action
The mechanism of action of 4-Cyanomethyl-4’-fluorobiphenyl involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Cyanomethylbiphenyl: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobiphenyl: Lacks the cyanomethyl group, affecting its chemical behavior and applications.
4-Cyanobiphenyl: Lacks both the fluorine and cyanomethyl groups, leading to distinct characteristics.
Uniqueness
4-Cyanomethyl-4’-fluorobiphenyl is unique due to the presence of both the fluorine and cyanomethyl groups, which confer specific electronic and steric properties. These features make it particularly valuable for studying molecular interactions and developing advanced materials.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-14-7-5-13(6-8-14)12-3-1-11(2-4-12)9-10-16/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVRVRSTVWIIAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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